molecular formula C10H14N2O4 B11051283 Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate

Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate

Cat. No. B11051283
M. Wt: 226.23 g/mol
InChI Key: JHKJAVWQGIUVBQ-UHFFFAOYSA-N
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Description

Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate is a synthetic organic compound with a molecular formula of C10H14N2O4 This compound is characterized by its furan ring structure, which is substituted with a carbamoylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate typically involves the reaction of a furan derivative with a carbamoylating agent. One common method includes the reaction of this compound with a suitable carbamoyl donor, such as methyl carbamate, under specific conditions . The reaction is often catalyzed by a metal catalyst, such as tin, and carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The carbamoylamino group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylamino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamoylamino derivatives.

Scientific Research Applications

Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbamoylamino group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.

Similar Compounds:

Comparison: this compound is unique due to its furan ring structure and specific substitution pattern. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-3-7-6(5-12-10(11)14)4-8(16-7)9(13)15-2/h4H,3,5H2,1-2H3,(H3,11,12,14)

InChI Key

JHKJAVWQGIUVBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C(=O)OC)CNC(=O)N

Origin of Product

United States

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